escin Ib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Properties

1. Anti-Inflammatory Effects

Escin Ib exhibits potent anti-inflammatory properties. It has been shown to reduce capillary permeability and inhibit vascular permeability induced by various inflammatory agents such as bradykinin and histamine. In animal studies, this compound demonstrated a dose-dependent reduction in edema and inflammatory responses, making it a valuable candidate for treating conditions characterized by inflammation and swelling .

2. Venotonic Effects

this compound is recognized for its venotonic effects, which are beneficial in the management of chronic venous insufficiency. It enhances venous tone and reduces symptoms associated with venous disorders, such as pain and swelling in the legs. Clinical applications often include formulations containing this compound to alleviate symptoms in patients suffering from varicose veins and related conditions .

3. Antiedematous Activity

Research indicates that this compound effectively reduces edema formation. In controlled studies, it has been administered both intravenously and orally, showing significant efficacy in minimizing fluid accumulation in tissues following injury or inflammation . The compound's ability to modulate vascular permeability is crucial in its antiedematous action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Bioavailability : Studies indicate that this compound has poor oral bioavailability (<2%), suggesting that intravenous administration may be more effective for therapeutic outcomes .

- Metabolism : After administration, this compound can convert to isothis compound, which may enhance its therapeutic effects due to improved absorption characteristics .

- Half-Life and Duration of Action : The terminal half-life of this compound is extended when administered as part of a mixture containing multiple isomers, indicating that formulations with combined isomers may provide prolonged therapeutic effects compared to single-isomer preparations .

Case Studies

Several case studies highlight the clinical applications of this compound:

- Chronic Venous Insufficiency : A clinical trial involving patients with chronic venous insufficiency demonstrated significant improvements in symptoms such as leg heaviness and swelling after treatment with escin-containing formulations.

- Post-Surgical Edema : In post-operative patients, this compound was effective in reducing edema following surgical procedures, contributing to faster recovery times.

- Sports Medicine : Athletes using topical formulations containing this compound reported reduced swelling and pain after injuries, supporting its use in sports medicine .

Mécanisme D'action

Target of Action

Escin Ib, a saponin isolated from the skin and the endosperm of seeds of horse chestnut (Aesculus hippocastanum), primarily targets endothelial cells . It has been shown to have a potent inhibitory effect on pancreatic lipase activity .

Mode of Action

This compound interacts with its targets by inducing endothelial nitric oxide synthesis, making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . These interactions result in changes such as reduced vascular permeability in inflamed tissues, thereby inhibiting edema formation .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates eicosanoids and nuclear factor-kappa B (NF-kB), leading to anti-inflammatory activities . It also induces cholesterol synthesis in endothelial cells . The increase in cholesterol synthesis is rapidly followed by a marked fall in actin cytoskeleton integrity .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). In animal models, 13–16% of an oral dose administered by gastric probe is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of it is subsequently excreted via bile .

Result of Action

The molecular and cellular effects of this compound’s action include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins . These effects contribute to its anti-inflammatory, anti-edematous, and venotonic properties .

Analyse Biochimique

Biochemical Properties

Escin Ib plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with nuclear factor-kappa B (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This compound inhibits the activation of NF-kB, thereby reducing the expression of pro-inflammatory cytokines and mediators. Additionally, this compound interacts with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . These interactions highlight the anti-inflammatory properties of this compound.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as p21 and decreasing the expression of anti-apoptotic proteins like Bcl-2 . This leads to the inhibition of cell proliferation and tumor growth. In endothelial cells, this compound enhances the integrity of the vascular endothelium, reducing vascular permeability and edema . Furthermore, this compound has been shown to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its protective effects on cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, inhibiting or activating their function. For example, this compound binds to and inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins . It also inhibits the activation of NF-kB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines . Additionally, this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . These molecular interactions and processes underlie the pharmacological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, maintaining its activity over extended periods . Its stability can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that this compound can exert sustained anti-inflammatory and anti-cancer effects, with minimal degradation . These findings suggest that this compound has the potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anti-inflammatory and anti-cancer effects without causing toxicity . At high doses, this compound can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the therapeutic effects of this compound plateau at higher doses, indicating that optimal dosing is crucial for maximizing its benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion. This compound also interacts with enzymes involved in the synthesis and degradation of eicosanoids, influencing the levels of these bioactive lipids . These metabolic interactions contribute to the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with albumin, a major plasma protein, which facilitates its transport in the bloodstream . This compound can also bind to cell surface receptors and transporters, allowing its uptake into cells. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound interacts with signaling molecules and enzymes, modulating their activity. In the nucleus, this compound can influence gene expression by interacting with transcription factors and chromatin . In the mitochondria, this compound can affect cellular metabolism and apoptosis by modulating the function of mitochondrial proteins . These subcellular localizations and interactions contribute to the diverse pharmacological effects of this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'escine est principalement extraite des graines de marron d'Inde. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol et le méthanol pour isoler le complexe de saponine . L'extrait brut est ensuite purifié par diverses techniques chromatographiques pour obtenir l'escine sous sa forme pure .

Méthodes de production industrielle

La production industrielle de l'escine implique des processus d'extraction et de purification à grande échelle. Les graines sont d'abord broyées en une poudre fine, qui est ensuite soumise à une extraction par solvant. L'extrait est concentré et purifié par chromatographie sur colonne pour isoler l'escine . Cette méthode garantit un rendement élevé en escine pure, adaptée aux applications pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

L'escine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et l'estérification . Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés thérapeutiques.

Réactifs et conditions courants

Hydrolyse : L'hydrolyse acide ou enzymatique est utilisée pour décomposer l'escine en ses composants aglycone et sucre.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène peuvent être utilisés pour modifier la structure de l'escine.

Estérification : Cette réaction implique l'utilisation d'agents acylants pour former des esters de l'escine, ce qui peut améliorer sa biodisponibilité.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent la protoescigénine, l'isoescine et divers dérivés estérifiés de l'escine . Ces dérivés ont été étudiés pour leurs activités pharmacologiques améliorées.

Applications de recherche scientifique

L'escine a un large éventail d'applications de recherche scientifique dans divers domaines :

Chimie : L'escine est utilisée comme surfactant naturel dans les formulations chimiques.

Biologie : Elle est étudiée pour son rôle dans la modulation des processus cellulaires et des voies de signalisation.

Médecine : L'escine est largement étudiée pour ses effets anti-inflammatoires, anticancéreux et veinotoniques.

Mécanisme d'action

L'escine exerce ses effets par le biais de multiples mécanismes :

Comparaison Avec Des Composés Similaires

L'escine est souvent comparée à d'autres saponines et triterpénoïdes en raison de ses propriétés uniques :

Propriétés

Numéro CAS |

26339-90-2 |

|---|---|

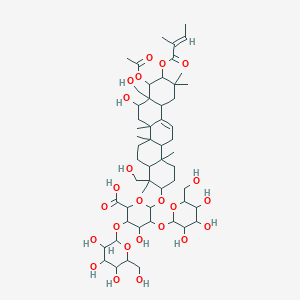

Formule moléculaire |

C55H86O24 |

Poids moléculaire |

1131.3 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |

Clé InChI |

AXNVHPCVMSNXNP-JVDJOBJGSA-N |

SMILES isomérique |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

SMILES canonique |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Key on ui other cas no. |

6805-41-0 26339-90-2 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

escin Ib escin-II |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.